molecular formula C8H6BrF3O B1377695 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene CAS No. 1214345-25-1

1-Bromo-3-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B1377695
CAS No.: 1214345-25-1
M. Wt: 255.03 g/mol
InChI Key: ADCZJLDFAFIEPM-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3O It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-methoxy-2-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alkoxides, and thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products Formed:

  • Substituted benzene derivatives.
  • Aldehydes and carboxylic acids from oxidation.
  • Coupled aromatic compounds from Suzuki-Miyaura reactions.

Scientific Research Applications

1-Bromo-3-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceuticals, especially those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom and trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

1-bromo-3-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-6-4-2-3-5(9)7(6)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCZJLDFAFIEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214345-25-1
Record name 2-Bromo-6-methoxybenzotrifluoride
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